molecular formula C23H19N5O3S2 B2792962 N-(2,3-dihydro-1H-inden-5-yl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1243093-94-8

N-(2,3-dihydro-1H-inden-5-yl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No. B2792962
CAS RN: 1243093-94-8
M. Wt: 477.56
InChI Key: KNOHDMIBTWVSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Indapyrophenidone is manufactured industrially by hydrogenation of furfural, which is typically produced from waste biomass such as corncobs or sugar cane bagasse. This makes furfuryl alcohol, a precursor to indapyrophenidone, a green chemical .


Molecular Structure Analysis

The molecular formula of indapyrophenidone is C21H23NO, with a molar mass of 305.421 g/mol. Its chemical structure consists of an indanyl-α-phenyl group attached to a pyrrolidin-1-yl-ethanone moiety . The indanyl ring system contributes to its unique properties.


Chemical Reactions Analysis

Indapyrophenidone can undergo various reactions, including Diels–Alder additions to electrophilic alkenes and alkynes. Hydroxymethylation leads to the formation of 1,5-bis(hydroxymethyl)furan. Hydrolysis of indapyrophenidone results in levulinic acid. Additionally, it can polymerize into a resin, poly(furfuryl alcohol), upon treatment with acids, heat, or catalysts .


Physical And Chemical Properties Analysis

  • Safety : LD50 (median concentration) in mice: 397 ppm (6 hours); in rats: 85 ppm (6 hours), 592 ppm (1 hour)

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S2/c29-19(24-16-7-6-14-3-1-4-15(14)11-16)13-33-23-26-25-22-27(12-17-5-2-9-31-17)21(30)20-18(28(22)23)8-10-32-20/h2,5-11H,1,3-4,12-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOHDMIBTWVSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C5=C(C(=O)N4CC6=CC=CO6)SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

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